molecular formula C14H12N2O2 B2896789 3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine CAS No. 79752-06-0

3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine

Cat. No.: B2896789
CAS No.: 79752-06-0
M. Wt: 240.262
InChI Key: MYVVQQSEAQRXHN-UHFFFAOYSA-N
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Description

3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine is a chemical compound that belongs to the class of dibenzoazepines It is characterized by the presence of a nitro group at the third position and a dihydro structure at the 10th and 11th positions

Future Directions

The parent compound, “10,11-dihydro-5H-dibenzo[B,F]azepine”, has been used as a scaffold in the design of novel host materials for highly efficient green and red organic light-emitting diodes . This suggests potential future directions in the development of new materials and devices.

Mechanism of Action

Target of Action

It is structurally similar to dibenz[b,f]azepine derivatives , which are known to interact with various receptors in the nervous system.

Mode of Action

Based on its structural similarity to other dibenz[b,f]azepine derivatives , it may interact with its targets by binding to the active sites of the receptors, thereby modulating their activity.

Biochemical Pathways

Dibenz[b,f]azepine derivatives are known to affect various neurotransmitter systems , which could lead to downstream effects on neuronal signaling and synaptic transmission.

Pharmacokinetics

The molecular weight of the compound is 19526 , which could influence its bioavailability and distribution in the body.

Result of Action

Based on its structural similarity to other dibenz[b,f]azepine derivatives , it may modulate neuronal activity and synaptic transmission, potentially leading to changes in behavior or cognition.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine. For instance, the compound has a melting point of 105-108 °C , which could affect its stability under different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine typically involves the nitration of 10,11-dihydro-5H-dibenzo[B,F]azepine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Reduction: 3-Amino-10,11-dihydro-5H-dibenzo[B,F]azepine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-nitro-6,11-dihydro-5H-benzo[b][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-16(18)12-8-7-11-6-5-10-3-1-2-4-13(10)15-14(11)9-12/h1-4,7-9,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVVQQSEAQRXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC3=C1C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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